3,4-Dimethyl-3,4-diphenylhexane chemical properties
3,4-Dimethyl-3,4-diphenylhexane chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3,4-Dimethyl-3,4-diphenylhexane
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4-Dimethyl-3,4-diphenylhexane (CAS No. 10192-93-5). Due to the limited availability of dedicated research literature on this specific molecule, this document synthesizes information from chemical databases and supplier specifications with foundational principles of organic chemistry to offer insights into its structure, stereochemistry, synthesis, and potential characteristics. This guide is intended for researchers, chemists, and drug development professionals who may encounter or consider this sterically hindered hydrocarbon for novel applications.
Molecular Structure and Stereochemistry
3,4-Dimethyl-3,4-diphenylhexane is a saturated, acyclic hydrocarbon. Its core structure consists of a six-carbon hexane chain, which is heavily substituted at the C3 and C4 positions. Each of these central carbon atoms is a quaternary and chiral center, bonded to a methyl group, an ethyl group, a phenyl group, and the adjacent central carbon.[1]
The IUPAC name is (3,4-dimethyl-4-phenylhexan-3-yl)benzene, and its molecular formula is C₂₀H₂₆.[1]
Caption: General Structure of 3,4-Dimethyl-3,4-diphenylhexane.
Stereoisomerism
The presence of two adjacent chiral centers (C3 and C4) means that 3,4-Dimethyl-3,4-diphenylhexane can exist as multiple stereoisomers. Since the four substituents on C3 (ethyl, methyl, phenyl, and the C4-substituted carbon) are identical to those on C4 (ethyl, methyl, phenyl, and the C3-substituted carbon), the molecule can exist as a pair of enantiomers and a meso compound.
-
(3R,4R)- and (3S,4S)-isomers: These two isomers are non-superimposable mirror images of each other and constitute an enantiomeric pair.
-
(3R,4S)-isomer: This isomer possesses an internal plane of symmetry and is therefore achiral, despite having two chiral centers. This is a meso compound.
The existence of these distinct stereoisomers is critical, as they will have identical physical properties (except for optical rotation in the case of the enantiomers) but may exhibit different behaviors in chiral environments, a key consideration in drug development and material science.[2]
Caption: Stereoisomers of 3,4-Dimethyl-3,4-diphenylhexane.
Physicochemical Properties
Experimentally determined data for this compound is sparse. The properties listed below are primarily estimates from chemical suppliers and computational models.
| Property | Value | Source |
| CAS Number | 10192-93-5 | ChemicalBook[3], PubChem[1] |
| Molecular Formula | C₂₀H₂₆ | Pharmaffiliates[4] |
| Molecular Weight | 266.43 g/mol | Pharmaffiliates[4] |
| Appearance | Yellow viscous liquid or crystalline mass | Pharmaffiliates[4] |
| Melting Point | 28.9°C (estimate) | ChemicalBook[3] |
| Boiling Point | 364.62°C (estimate) | ChemicalBook[3] |
| Density | 0.9463 g/cm³ (estimate) | ChemicalBook[3] |
| Refractive Index | 1.5327 (estimate) | ChemicalBook[3] |
| Storage | 2-8°C Refrigerator | Pharmaffiliates[4] |
| XLogP3-AA | 7 | PubChem[1] |
Synthesis and Purification
No specific, peer-reviewed synthesis protocol for 3,4-Dimethyl-3,4-diphenylhexane is readily available. However, its structure, featuring a central C-C bond between two identical, highly substituted carbons, strongly suggests a synthesis via reductive dimerization of a ketone precursor. The most logical approach is a Pinacol coupling reaction of propiophenone (ethyl phenyl ketone).[5]
The reaction proceeds in two main stages:
-
Reductive Coupling: Propiophenone is treated with a reducing agent (e.g., magnesium amalgam) to generate a radical anion intermediate. Two of these intermediates couple to form a pinacolate dianion, which upon acidic workup yields the 1,2-diol, 3,4-dimethyl-3,4-diphenylhexane-3,4-diol .[6]
-
Deoxygenation: The resulting diol must be deoxygenated to yield the final alkane. This can be achieved through various methods, such as the Barton-McCombie deoxygenation or by converting the diol to a cyclic thionocarbonate followed by reduction with a phosphite.
Caption: Proposed workflow for the synthesis of 3,4-Dimethyl-3,4-diphenylhexane.
Experimental Protocol: Proposed Synthesis
This protocol is a theoretical construct based on established chemical reactions and should be adapted and optimized under appropriate laboratory conditions.
Step 1: Synthesis of 3,4-Dimethyl-3,4-diphenylhexane-3,4-diol
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings and a crystal of iodine.
-
Add dry, anhydrous benzene (or THF) and a small amount of mercury (II) chloride to form the amalgam. Stir until the magnesium is activated.
-
Dissolve propiophenone in anhydrous benzene and add it dropwise to the stirred suspension at room temperature. An exothermic reaction should be observed.
-
After the addition is complete, reflux the mixture for several hours until the ketone is consumed (monitor by TLC).
-
Cool the reaction to 0°C and slowly quench by adding dilute sulfuric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude diol.
Step 2: Deoxygenation of the Diol
-
Dissolve the crude diol in an appropriate solvent (e.g., pyridine).
-
Cool to 0°C and add thiophosgene to form the cyclic thionocarbonate.
-
After the reaction is complete, remove the solvent and purify the intermediate thionocarbonate.
-
Heat the thionocarbonate in triethyl phosphite to effect the reductive elimination of the sulfur and oxygen atoms, yielding the target alkane.
Step 3: Purification and Validation
-
The crude product from Step 2 should be purified using column chromatography on silica gel with a non-polar eluent (e.g., hexane).
-
The purity of the collected fractions should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
The stereoisomers (meso and the racemic enantiomers) may be separable by chiral High-Performance Liquid Chromatography (HPLC) if required.
Spectroscopic Characterization (Predicted)
While no published spectra are available, the structure allows for the prediction of key spectroscopic features essential for its identification.
| Technique | Predicted Features |
| ¹H NMR | - Aromatic Region (δ ~7.0-7.4 ppm): Complex multiplets corresponding to the 10 protons of the two phenyl groups. - Ethyl Group (CH₂): A quartet (δ ~1.5-2.0 ppm) due to coupling with the ethyl CH₃. - Ethyl Group (CH₃): A triplet (δ ~0.7-1.0 ppm) due to coupling with the ethyl CH₂. - Methyl Group (CH₃): A singlet (δ ~1.0-1.5 ppm). Note: In the meso isomer, the two phenyl, ethyl, and methyl groups are chemically equivalent due to symmetry. In the enantiomers, they are also equivalent. Distinguishing stereoisomers would likely require advanced NMR techniques or a chiral environment. |
| ¹³C NMR | - Aromatic Carbons: Signals between δ ~125-145 ppm. - Quaternary Carbons (C3, C4): A key signal in the aliphatic region, likely δ ~40-50 ppm. - Ethyl CH₂: Signal around δ ~25-35 ppm. - Methyl Carbon: Signal around δ ~20-30 ppm. - Ethyl CH₃: Signal around δ ~8-15 ppm. |
| IR Spectroscopy | - Aromatic C-H stretch: Just above 3000 cm⁻¹. - Aliphatic C-H stretch: Just below 3000 cm⁻¹. - Aromatic C=C bends: Signals in the 1450-1600 cm⁻¹ region. - C-H bends: Signals for methyl and ethyl groups around 1375 cm⁻¹ and 1465 cm⁻¹.[7] |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 266. - Major Fragmentation: The most likely fragmentation pathway is homolytic cleavage of the central C3-C4 bond, which is sterically strained and forms a stable tertiary benzylic radical. This would result in a prominent base peak at m/z = 133. |
Thermal Stability and Reactivity
As a highly branched alkane, 3,4-Dimethyl-3,4-diphenylhexane is expected to be more thermodynamically stable than a hypothetical linear isomer of C₂₀H₂₆.[8][9] This increased stability arises from stabilizing electronic effects (hyperconjugation) and a more compact molecular structure.[9][10]
-
Thermal Stability: The molecule is expected to be thermally stable under moderate conditions. At elevated temperatures, the most probable decomposition pathway would be the homolytic cleavage of the central C3-C4 bond, as this bond is sterically hindered and its cleavage results in two relatively stable tertiary radicals.
-
Chemical Reactivity: The compound lacks polar functional groups and is a non-polar hydrocarbon. The quaternary carbons are exceptionally sterically hindered by the bulky phenyl and ethyl groups, shielding the core of the molecule from chemical attack. It is therefore expected to be largely inert to most acids, bases, and mild oxidizing/reducing agents. Reactivity would likely be limited to free-radical reactions under harsh conditions, such as halogenation initiated by UV light.
Potential Research Applications
Given its high degree of steric hindrance and chemical inertness, 3,4-Dimethyl-3,4-diphenylhexane could be of interest in several specialized fields:
-
Sterically Hindered Ligand Development: The core structure could serve as a scaffold for the synthesis of novel, bulky ligands for organometallic catalysis, potentially influencing the selectivity of catalytic reactions.
-
High-Temperature Lubricants: Saturated, branched hydrocarbons can be components of synthetic lubricants and hydraulic fluids due to their thermal stability and defined viscosity profiles.
-
Molecular Rotors and Switches: The central C3-C4 bond, connecting two bulky groups, could be investigated in materials science for applications as a molecular rotor, where the rotation is sterically controlled.
-
Analytical Standard: As a high molecular weight hydrocarbon, it could serve as an internal standard in GC-MS analysis for non-polar compounds.
Safety and Handling
Safety information for 3,4-Dimethyl-3,4-diphenylhexane is limited but available from chemical suppliers.
| Hazard Information | Details | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | ChemicalBook[3] |
| Signal Word | Warning | ChemicalBook[3] |
| Hazard Statements | H315: Causes skin irritation. | ChemicalBook[3] |
| Precautionary Statements | P264, P280, P302+P352, P321, P332+P313, P362 | ChemicalBook[3] |
Handling Recommendations: Standard laboratory safety protocols should be followed. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.
References
-
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Available at: [Link]
-
Coates, J. (2025). The Big Review IV: Hydrocarbons. Spectroscopy Online. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pinacol Coupling Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). Stereoisomerism in Disubstituted Cyclohexanes. Available at: [Link]
-
Morken, J. P., et al. (2018). Synthesis of Tetrasubstituted Alkenes by Tandem Metallacycle Formation/Cross-Electrophile Coupling. Journal of the American Chemical Society. Available at: [Link]
-
Wang, J., et al. (2025). Diversity-oriented synthesis of stereodefined tetrasubstituted alkenes via a modular alkyne gem-addition strategy. National Institutes of Health. Available at: [Link]
-
Gronert, S. (2006). Origin of Stability in Branched Alkanes. ResearchGate. Available at: [Link]
-
Seebach, D., et al. (1979). Grignard Synthesis of 2-Phenyl-2-butanol in Optically Active Solvents. ACS Publications. Available at: [Link]
-
PubChem. (n.d.). Benzene, 1,1'-(1,2-diethyl-1,2-dimethyl-1,2-ethanediyl)bis-. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Available at: [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Ghorai, M. K., et al. (2025). Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization. Chemical Science. Available at: [Link]
-
Bradley, D. (2013). Stability on the Branch Line. ChemistryViews. Available at: [Link]
-
Pharmaffiliates. (n.d.). 3,4-Dimethyl-3,4-diphenylhexane. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). Preparation of pinacol: Basic Concept and Mechanism. YouTube. Available at: [Link]
Sources
- 1. Benzene, 1,1'-(1,2-diethyl-1,2-dimethyl-1,2-ethanediyl)bis- | C20H26 | CID 112021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3,4-DIMETHYL-3,4-DIPHENYLHEXANE | 10192-93-5 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Pinacol Coupling Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistryviews.org [chemistryviews.org]
